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Compound of Interest

Compound Name: (S)-2-Amino-7-Hydroxytetralin

Cat. No.: B125622 Get Quote

An In-Depth Technical Guide to (S)-2-Amino-7-Hydroxytetralin: Chemical Properties,

Synthesis, and Biological Evaluation Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-2-Amino-7-Hydroxytetralin, a

member of the 2-aminotetralin class of compounds known for their interactions with key

neurotransmitter receptors. Due to limited publicly available data on this specific enantiomer,

this guide leverages information on closely related analogs and established methodologies to

provide a thorough understanding of its chemical identity, plausible synthetic routes, and the

experimental protocols required for its pharmacological characterization.

Chemical Identifiers
A clear identification of (S)-2-Amino-7-Hydroxytetralin is fundamental for any research

endeavor. The following table summarizes its key chemical identifiers.
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Identifier Value Source

CAS Number 85951-60-6 --INVALID-LINK--[1]

Molecular Formula C₁₀H₁₃NO --INVALID-LINK--[1]

Molecular Weight 163.22 g/mol --INVALID-LINK--[1]

Synonym
(S)-7-Hydroxy-1,2,3,4-

tetrahydronaphthalen-2-amine
N/A

Pharmacological Profile (Analog Data)
Direct pharmacological data for (S)-2-Amino-7-Hydroxytetralin is not extensively reported in

the peer-reviewed literature. However, the 2-aminotetralin scaffold is a well-established

pharmacophore for dopamine and serotonin receptors. The most closely related and

extensively studied analog is 7-hydroxy-2-(di-n-propylamino)tetralin (7-OH-DPAT), a potent

dopamine receptor agonist. The R-(+)-enantiomer of 7-OH-DPAT shows high affinity and

selectivity for the D3 dopamine receptor subtype. The data for this analog is presented below to

provide a likely indication of the biological targets of (S)-2-Amino-7-Hydroxytetralin. It is

important to note that the N,N-dipropyl substitution in 7-OH-DPAT significantly influences its

pharmacological profile.

Table 2: Receptor Binding Affinities (Ki, nM) of (+)-7-OH-DPAT

Receptor Ki (nM) Species Comments

Dopamine D3 0.57 Human (cloned)

Over 200-fold higher

affinity than for D2

receptors.[2]

Dopamine D2 >100 Human (cloned)

Serotonin 5-HT1A
Lower affinity than for

D3
Human (cloned)

The (+)-isomer

showed 20-fold lower

affinity for 5-HT1A

receptors compared to

D3 receptors.[2]
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Experimental Protocols
Synthesis of (S)-2-Amino-7-Hydroxytetralin
A specific, detailed protocol for the enantioselective synthesis of (S)-2-Amino-7-
Hydroxytetralin is not readily available in the literature. However, a plausible and commonly

employed route would involve the reductive amination of 7-methoxy-2-tetralone, followed by

demethylation. An enantioselective approach could utilize a chiral auxiliary or an enzymatic

method. The following is a representative protocol based on general methods for the synthesis

of 2-aminotetralins.

Step 1: Reductive Amination of 7-Methoxy-2-tetralone

This protocol is adapted from general procedures for reductive amination.[3]

Reactants: 7-methoxy-2-tetralone, ammonia (or an ammonium salt like ammonium acetate),

and a reducing agent (e.g., sodium cyanoborohydride).

Solvent: Typically a protic solvent such as methanol or ethanol.

Procedure:

Dissolve 7-methoxy-2-tetralone in the chosen solvent.

Add an excess of the amine source (e.g., ammonium acetate).

Adjust the pH to a slightly acidic condition (pH 5-6) to facilitate imine formation.

Add the reducing agent (e.g., sodium cyanoborohydride) portion-wise at a controlled

temperature (often 0 °C to room temperature).

Stir the reaction for several hours to overnight until completion, monitoring by techniques

like TLC or LC-MS.

Quench the reaction, and isolate the product by extraction and purification (e.g., column

chromatography) to yield 2-amino-7-methoxytetralin.

Step 2: Demethylation
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Reactants: 2-amino-7-methoxytetralin and a demethylating agent (e.g., boron tribromide

(BBr₃) or hydrobromic acid (HBr)).

Solvent: A suitable aprotic solvent like dichloromethane for BBr₃.

Procedure:

Dissolve the 2-amino-7-methoxytetralin in the solvent and cool the solution (e.g., to -78 °C

for BBr₃).

Slowly add the demethylating agent.

Allow the reaction to warm to room temperature and stir until completion.

Carefully quench the reaction (e.g., with methanol or water).

Neutralize the mixture and extract the product.

Purify the crude product to obtain 2-Amino-7-Hydroxytetralin.

To obtain the (S)-enantiomer, an enantioselective method would be required, such as using a

chiral auxiliary, a chiral catalyst, or an enzymatic reductive amination step.

Radioligand Binding Assay for Dopamine D2/D3
Receptors
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of

a test compound for dopamine D2 or D3 receptors.

Materials:

Membrane preparations from cells stably expressing human recombinant dopamine D2 or

D3 receptors.

Radioligand (e.g., [³H]Spiperone or [¹²⁵I]Iodosulpride).

Non-specific binding determinant (e.g., Haloperidol or Spiperone at a high concentration).
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Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

96-well plates, glass fiber filters, and a cell harvester.

Scintillation counter and scintillation cocktail.

Procedure:

Membrane Preparation: Prepare crude membrane fractions from cultured cells expressing

the receptor of interest.

Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:

50 µL of test compound at various concentrations.

50 µL of radioligand at a concentration close to its Kd.

150 µL of membrane preparation (5-10 µg of protein).

For total binding wells, add 50 µL of assay buffer instead of the test compound.

For non-specific binding wells, add 50 µL of the non-specific binding determinant.

Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation

to reach equilibrium.

Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters

(pre-soaked in 0.3% polyethyleneimine) using a cell harvester. Wash the filters multiple

times with ice-cold wash buffer.

Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and

measure radioactivity using a scintillation counter.

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total

binding. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L]

is the radioligand concentration and Kd is its dissociation constant.
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cAMP Functional Assay for Gi/o-Coupled Receptors
This protocol is used to determine the functional activity (agonist or antagonist) of a compound

at Gi/o-coupled receptors like D2-like dopamine receptors and 5-HT1A receptors by measuring

the inhibition of cAMP production.

Materials:

CHO or HEK293 cells stably expressing the receptor of interest.

Forskolin.

Test compound.

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Cell culture reagents and plates.

Procedure:

Cell Seeding: Seed the cells into 384-well plates and grow to confluency.

Compound Addition: On the day of the assay, replace the culture medium with assay

buffer containing a phosphodiesterase inhibitor (e.g., IBMX). Add the test compound at

various concentrations and pre-incubate.

Stimulation: Add forskolin to all wells (except the basal control) to stimulate adenylyl

cyclase and induce cAMP production. The final concentration of forskolin should be one

that produces about 80% of its maximal effect (EC₈₀).

Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to

the manufacturer's protocol for the chosen cAMP assay kit.

Data Analysis: Generate dose-response curves by plotting the cAMP levels against the

logarithm of the test compound concentration. For agonists, determine the EC₅₀ (potency)
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and Emax (efficacy) values. For antagonists, determine the IC₅₀ value from the inhibition

of a known agonist's effect.
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Caption: Plausible synthetic workflow for (S)-2-Amino-7-Hydroxytetralin.

In Vitro Pharmacological Characterization Workflow
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Pharmacological Characterization
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Caption: Workflow for in vitro pharmacological characterization.

Dopamine D2/D3 Receptor Signaling Pathway
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Dopamine D2/D3 Receptor Signaling
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Caption: Canonical Gi/o-coupled signaling pathway for D2/D3 dopamine receptors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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